

# HPLC method for Leucomalachite green detection in fish tissue

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## Compound of Interest

Compound Name: *Leucomalachite green*

Cat. No.: *B1674806*

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An HPLC-MS/MS method provides a robust and sensitive approach for the determination of **Leucomalachite Green** (LMG) in fish tissue. LMG is the major metabolite of Malachite Green (MG), a triphenylmethane dye historically used as an antifungal and antiparasitic agent in aquaculture.[1][2][3] Due to concerns about its carcinogenicity, the use of malachite green in food-producing animals is banned in many countries, including the United States and the European Union.[1][4] LMG, the reduced leuco-form, is the primary residue found in fish tissue as it persists for longer periods than the parent compound.

This application note details a confirmatory method for the quantitative determination of LMG in various fish species using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol is intended for researchers and analytical scientists in food safety and regulatory laboratories.

## Principle of the Method

The analytical procedure involves the extraction of LMG from homogenized fish tissue using a buffered acetonitrile solution. Subsequent cleanup is performed using techniques such as liquid-liquid partitioning and/or solid-phase extraction (SPE) to remove matrix interferences. The final extract is then analyzed by LC-MS/MS, operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. Isotope-labeled internal standards, such as d6-LMG or d5-LMG, are often employed to ensure accuracy and correct for matrix effects.

## Experimental Protocols

### Reagents and Materials

- Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Dichloromethane.
- Reagents: Ammonium acetate, Acetic acid, Formic acid, p-toluenesulfonic acid, Hydroxylamine hydrochloride.
- Buffers:
  - 0.1 M Ammonium Acetate Buffer (pH 4.5): Dissolve 7.7 g of ammonium acetate in 1000 mL of deionized water. Adjust pH to 4.5 with acetic acid and p-toluenesulfonic acid.
- Standards: **Leucomalachite Green** (LMG) and deuterated LMG (e.g., d6-LMG) analytical standards.
- SPE Cartridges: Strong cation-exchange (SCX or MCX) cartridges (e.g., Oasis MCX, 60 mg/3 cc).
- QuEChERS Salts: Magnesium sulfate, sodium chloride.

### Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve LMG and d6-LMG standards in methanol to create individual stock solutions.
- Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol or an appropriate mobile phase mixture.
- Calibration Standards (0.05–8.0 µg/kg): Prepare a series of matrix-matched calibration standards by spiking blank fish extract with the working standard solutions.

### Sample Preparation: Extraction and Cleanup

This protocol outlines a method combining solvent extraction, liquid-liquid partitioning, and solid-phase extraction (SPE).

- Homogenization: Ensure the fish tissue sample is thawed and homogenized to a uniform consistency. A common technique involves blending frozen fish samples with dry ice.
- Extraction:
  - Weigh 5.0 g of the homogenized tissue into a 50 mL centrifuge tube.
  - Add the internal standard solution (e.g., 50  $\mu$ L of 1  $\mu$ g/mL d6-LMG).
  - Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid, 2 mL of 0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.
  - Homogenize the mixture for 2 minutes and centrifuge at 3000 rpm for 3 minutes.
  - Collect the supernatant. Repeat the extraction on the pellet with an additional 20 mL of acetonitrile and combine the supernatants.
- Liquid-Liquid Partitioning:
  - Transfer the combined acetonitrile extract to a separatory funnel.
  - Add 30 mL of dichloromethane and 35 mL of deionized water and shake for 2 minutes.
  - Collect the lower organic (dichloromethane) layer. Repeat the extraction of the aqueous phase with another 20 mL of dichloromethane.
  - Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 45 °C.
- Solid-Phase Extraction (SPE) Cleanup:
  - Reconstitute the dried extract in 3 mL of 2:98 formic acid–acetonitrile.
  - Condition an Oasis MCX SPE cartridge with 3 mL of acetonitrile followed by 3 mL of 2% (v/v) formic acid aqueous solution.
  - Load the reconstituted sample onto the cartridge.

- Wash the cartridge with 2 mL of 2:98 formic acid–acetonitrile, followed by 6 mL of acetonitrile.
- Elute the analytes with 4 mL of 5:95 (v/v) 5 M ammonium acetate (pH 7)–methanol.
- Final Preparation:
  - Evaporate the eluate to dryness.
  - Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 70:30 v/v water with 0.1% formic acid–methanol) for LC-MS/MS analysis.

A simplified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also been successfully validated, where buffered acetonitrile extraction is followed by the addition of salts to induce phase separation, with the supernatant being directly analyzed after centrifugation.

## Data Presentation

### HPLC and Mass Spectrometry Conditions

The instrumental parameters are critical for achieving the desired sensitivity and selectivity. The following tables summarize typical conditions.

Table 1: HPLC Operating Conditions

Parameter	Condition
HPLC System	Surveyor HPLC System or equivalent
Column	Hypersil GOLD CN, 5 $\mu$ m, 50 mm $\times$ 2.1 mm
Mobile Phase A	Methanol
Mobile Phase B	Water with 0.1% (v/v) Formic Acid
Flow Rate	220 $\mu$ L/min
Injection Volume	10 $\mu$ L
Column Temperature	60 $^{\circ}$ C

| Gradient | A gradient elution is typically used to separate the analytes from matrix components. |

Table 2: Mass Spectrometry and MRM Transition Parameters | Parameter | Condition | | :--- | :--  
- | | Mass Spectrometer | Triple Quadrupole (e.g., TSQ Quantum Discovery MAX) | | Ionization Source | Electrospray Ionization (ESI), Positive Mode | | Source Voltage | 4000 V | | Capillary Temp. | 350 °C | | Collision Gas | Argon (1.5 mTorr) | | Analyte | Precursor Ion (m/z) | Product Ions (m/z) | | **Leucomalachite Green** (LMG) | 331.0 | 239.4 (Quantifier), 315.6 (Qualifier) | | d6-LMG (Internal Standard) | 337.0 | Specific to the standard |

## Method Validation Summary

Method performance is evaluated through validation parameters according to guidelines like Commission Decision 2002/657/EC.

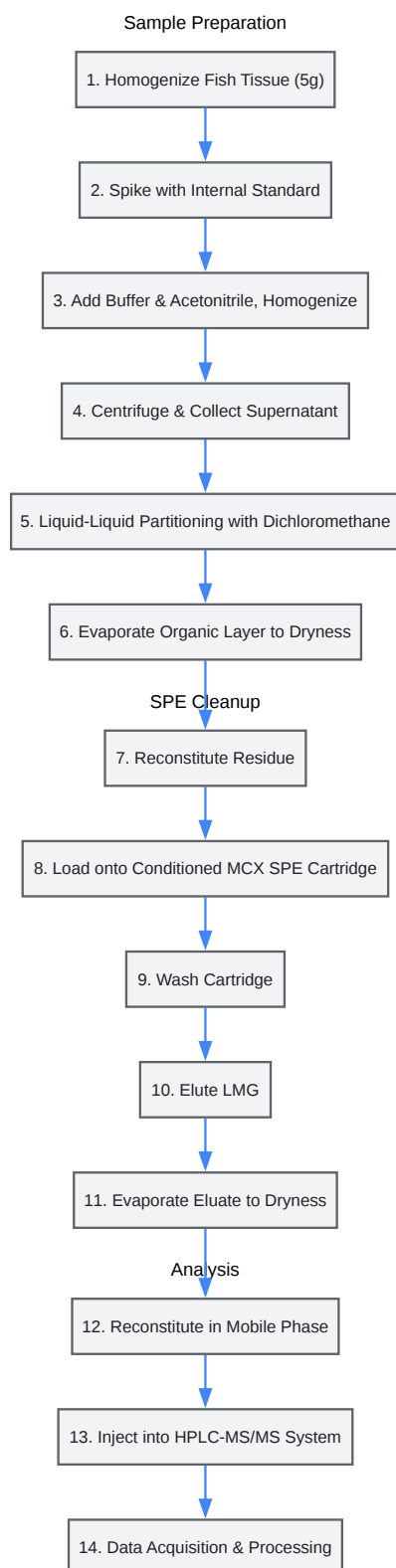
Table 3: Summary of Method Validation Data

Parameter	Result	Source
Linearity Range	<b>0.05–8.0 µg/kg</b>	
Correlation Coefficient ( $r^2$ )	> 0.99	
Recovery (at 1, 2, 5 µg/kg)	90–106%	
Precision (RSD%)	3.7–11%	
Limit of Detection (LOD)	0.02 µg/kg	
Decision Limit ( $CC\alpha$ )	0.161 - 0.20 µg/kg	

| Detection Capability ( $CC\beta$ ) | 0.218 - 0.34 µg/kg | |

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol for determining **Leucomalachite Green** in fish tissue.



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Workflow for the determination of LMG in fish tissue.

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